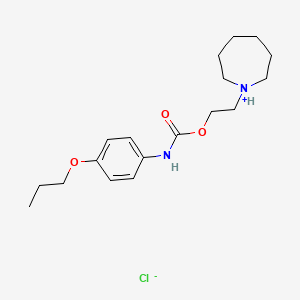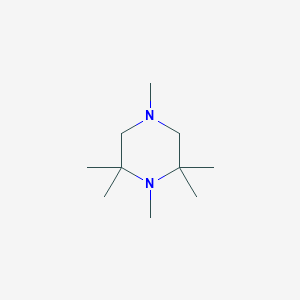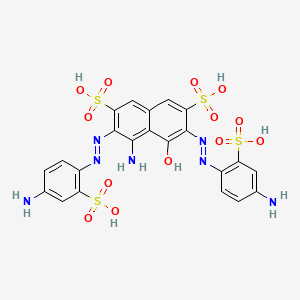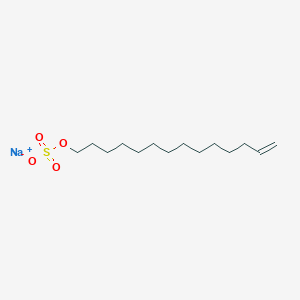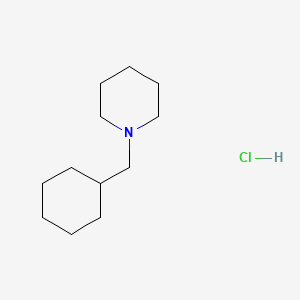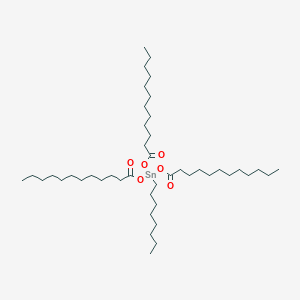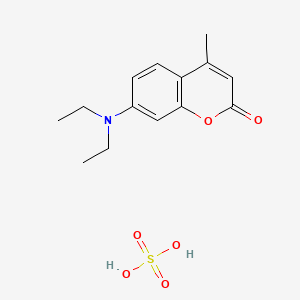
7-(diethylamino)-4-methylchromen-2-one;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is a compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-4-methylchromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
7-(Diethylamino)-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and studies.
Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological systems.
Industry: The compound is used in the production of dyes, optical brighteners, and laser dyes
Mecanismo De Acción
The mechanism of action of 7-(diethylamino)-4-methylchromen-2-one involves its ability to absorb light and emit fluorescence. This property is due to the presence of the diethylamino group, which enhances the compound’s ability to undergo intramolecular charge transfer. The compound’s fluorescence can be used to study various molecular interactions and dynamics in different environments .
Comparación Con Compuestos Similares
Similar Compounds
7-Diethylamino-4-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methyl group.
7-Diethylamino-4-methylcoumarin: Lacks the sulfuric acid component but shares the core coumarin structure.
Uniqueness
7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is unique due to its combination of fluorescent properties and the presence of the sulfuric acid component, which can enhance its solubility and reactivity in certain conditions .
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
67210-66-6 |
|---|---|
Fórmula molecular |
C14H17NO2.H2O4S C14H19NO6S |
Peso molecular |
329.37 g/mol |
Nombre IUPAC |
7-(diethylamino)-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C14H17NO2.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h6-9H,4-5H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
GDWRXKBWBVIFLI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.OS(=O)(=O)O |
Números CAS relacionados |
67210-66-6 19498-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
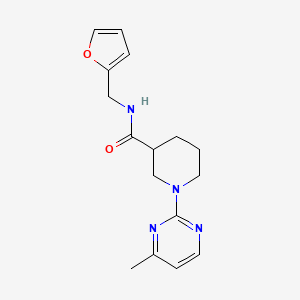
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
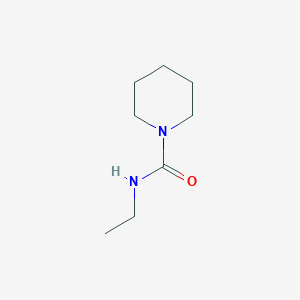

![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
